molecular formula C11H12N2O B8673750 2-(p-Tolyl)imidazole-5-methanol

2-(p-Tolyl)imidazole-5-methanol

Cat. No.: B8673750
M. Wt: 188.23 g/mol
InChI Key: NWXSBLKHDZDTRB-UHFFFAOYSA-N
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Description

2-(p-Tolyl)imidazole-5-methanol is a chemical compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Tolyl)imidazole-5-methanol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylbenzaldehyde with glyoxal and ammonium acetate in the presence of a suitable catalyst can yield the desired imidazole derivative . The reaction typically requires heating and may be carried out in solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(p-Tolyl)imidazole-5-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of 2-(4-Methylphenyl)-5-carboxyimidazole.

    Reduction: Formation of 2-(4-Methylphenyl)-5-methylimidazole.

    Substitution: Formation of halogenated derivatives such as 2-(4-Bromomethylphenyl)-5-hydroxymethyl-imidazole.

Scientific Research Applications

2-(p-Tolyl)imidazole-5-methanol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(p-Tolyl)imidazole-5-methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(p-Tolyl)imidazole-5-methanol is unique due to the presence of both the 4-methylphenyl and hydroxymethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

[2-(4-methylphenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C11H12N2O/c1-8-2-4-9(5-3-8)11-12-6-10(7-14)13-11/h2-6,14H,7H2,1H3,(H,12,13)

InChI Key

NWXSBLKHDZDTRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C(N2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4 g 4-methylbenzamidine hydrochloride in 60 mL ammonium hydroxide was treated with 4.0 g with dihydroxyacetone and 4.8 g ammonium chloride. The reaction mixture was heated to 90° C. for 4 hours in a sealed tube. On cooling to room temperature a the solid formed was collected by filtration to yield 3.0 g 2-(4-methylphenyl)-5-hydroxymethyl-imidazole which was converted according to the procedure described in Example VII to yield 2-(4-methylphenyl-4(5)-[(4-(2-pyrimidinyl)-piperazin-1-yl)-methyl]-imidazole (Compound 133), m.p. 178°-180° C.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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